molecular formula C26H25NO6 B265955 Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B265955
M. Wt: 447.5 g/mol
InChI Key: ILCHIIFNDOHHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the chromeno[2,3-c]pyrrole family and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, studies have shown that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Furthermore, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate in lab experiments is its potent antioxidant and anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, which may be useful in various experiments. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One potential direction is the further investigation of its mechanism of action and its potential applications in the treatment of neurodegenerative diseases. Another potential direction is the synthesis of analogs of this compound to explore its structure-activity relationship and identify more potent compounds. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves several steps, including the condensation of 2,3-dimethyl-1,4-naphthoquinone with tetrahydro-2-furanylmethylamine, followed by cyclization with 3,4-dihydroxybenzaldehyde and the subsequent esterification with methyl 4-bromobenzoate. The final product is obtained through purification and crystallization.

Scientific Research Applications

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

properties

Product Name

Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-[6,7-dimethyl-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H25NO6/c1-14-11-19-20(12-15(14)2)33-24-21(23(19)28)22(16-6-8-17(9-7-16)26(30)31-3)27(25(24)29)13-18-5-4-10-32-18/h6-9,11-12,18,22H,4-5,10,13H2,1-3H3

InChI Key

ILCHIIFNDOHHNR-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(=O)OC)CC5CCCO5)C

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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